- Synthesis of (R) and (S)-4-methyl-1-nonanol, Hubei Daxue Xuebao, 2001, 23(3), 247-250
Cas no 94668-55-0 (2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-)
94668-55-0 structure
Product Name:2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
CAS-Nr.:94668-55-0
MF:C14H21NO3S
MW:283.386442899704
CID:798713
PubChem ID:24878063
Update Time:2024-10-25
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
- (N-CROTONYL)-(2R)-BORNANE-10,2-SULTAM
- (R)-(−)-(2-BUTENOYL)-2,10-CAMPHORSULTAM
- (1S)-N-(E)-Crotonyl-1,10-camphorsultam
- (1S)-N-crotyl-2,10-camphorsultam
- (1S,2R)-N-[(E)-Crotonyl]bornane-10,2-sultam
- (2E)-1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-buten-1-one
- (R)-(-)-(2-Butenoyl)-2,10-camphorsultam
- N-((E)-2-butenoyl)bornane-10,2-sultam
- N-crotonoyl sultam
- (2E)-1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-buten-1-one (ACI)
- 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-1-(1-oxo-2-butenyl)-, 2,2-dioxide, [3aS-[1(E),3aα,6α,7aβ]]- (ZCI)
- 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide, (3aS,6R,7aR)- (9CI)
- BKPQKSSKLBTRJO-MNKRUUAMSA-N
- DTXSID10448959
- E?-thia-4-azatricyclo[5.2.1.0?,?]decane-3,3-dione
- 94668-55-0
- (E)-1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one
- (3aS,6R,7aR)-1-[(2E)-But-2-enoyl]-8,8-dimethylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
- (E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one
- (1S,5R,7R)-4-[(2E)-but-2-enoyl]-10,10-dimethyl-3
- (R)-(-)-(2-Butenoyl)-2,10-camphorsultam, 97%
-
- MDL: MFCD00269664
- Inchi: 1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11-,14-/m1/s1
- InChI-Schlüssel: BKPQKSSKLBTRJO-MNKRUUAMSA-N
- Lächelt: CC1([C@@H]2CC[C@@]31CS(=O)(=O)N(C(=O)/C=C/C)[C@@H]3C2)C
Berechnete Eigenschaften
- Genaue Masse: 283.12400
- Monoisotopenmasse: 283.12421471g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 1
- Komplexität: 558
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2.3
- Topologische Polaroberfläche: 62.8Ų
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.27
- Schmelzpunkt: 180-184 °C (lit.)
- Siedepunkt: 397.2°Cat760mmHg
- Flammpunkt: 194°C
- Brechungsindex: 1.576
- PSA: 62.83000
- LogP: 2.94810
- Optische Aktivität: [α]24/D −100°, c = 1 in ethanol
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26; S36
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I171292-500mg |
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- |
94668-55-0 | 97% | 500mg |
¥216.90 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R886052-500mg |
(R)-(-)-(2-Butenoyl)-2,10-camphorsultam |
94668-55-0 | 99% | 500mg |
¥799.20 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R886052-100mg |
(R)-(-)-(2-Butenoyl)-2,10-camphorsultam |
94668-55-0 | 99% | 100mg |
¥198.00 | 2022-08-31 | |
| Chemenu | CM530586-5g |
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94668-55-0 | 97% | 5g |
$*** | 2023-05-29 | |
| Ambeed | A571430-250mg |
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94668-55-0 | 97% | 250mg |
$10.0 | 2025-02-20 | |
| Ambeed | A571430-1g |
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94668-55-0 | 97% | 1g |
$30.0 | 2025-02-20 | |
| Ambeed | A571430-5g |
(E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one |
94668-55-0 | 97% | 5g |
$119.0 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1239012-5g |
3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide,(3aS,6R,7aR)- |
94668-55-0 | 97% | 5g |
$135 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1239012-250mg |
3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide,(3aS,6R,7aR)- |
94668-55-0 | 97% | 250mg |
$60 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1239012-1g |
3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide,(3aS,6R,7aR)- |
94668-55-0 | 97% | 1g |
$75 | 2024-06-06 |
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Triethylamine , trans-Crotonyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Lithium chloride
1.3 Reagents: Hydrochloric acid
1.4 Solvents: Ethyl acetate
1.2 Reagents: Lithium chloride
1.3 Reagents: Hydrochloric acid
1.4 Solvents: Ethyl acetate
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: trans-Crotonic acid , Triethylamine , Lithium chloride Solvents: Tetrahydrofuran
Referenz
- New synthesis method for (S)- and (R)-methyl 3-methyloctanoate, Huaxue Shiji, 2001, 23(4), 195-196
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Cupric chloride Solvents: Toluene ; 1 h, reflux
Referenz
- Preparation of intermediate used in the preparation process of medfly sex attractant, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Cupric chloride Solvents: Benzene ; 1 h, reflux
Referenz
- An improved synthesis of ethyl cis-5-iodo-trans-2-methylcyclohexanecarboxylate, a potent attractant for the Mediterranean fruit fly, Tetrahedron, 2003, 59(29), 5475-5480
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Dichloromethane
1.2 Reagents: Pyridine
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
1.6 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Pyridine
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
1.6 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Syntheses of isotopically labelled L-α-amino acids with an asymmetric center at C-3, Perkin 1, 2000, (20), 3406-3416
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C; 0 °C → rt; 3 d, rt
Referenz
- Total Synthesis of Complex Biosynthetic Late-Stage Intermediates and Bioconversion by a Tailoring Enzyme from Jerangolid Biosynthesis, Journal of Organic Chemistry, 2018, 83(22), 14091-14101
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Lithium chloride Solvents: Tetrahydrofuran
Referenz
- Bornanesultam-directed synthesis of enantiomers of the alarm pheromone of the Grematogaster ant, Youji Huaxue, 2001, 21(4), 285-288
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
Referenz
- Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam, Journal of Organic Chemistry, 1995, 60(7), 2271-3
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Toluene ; 2 min, 0 °C; 0 °C → rt; 45 min, rt; rt → 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 15 min, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- A Total Synthesis of Salinosporamide A, Chemistry - A European Journal, 2018, 24(26), 6747-6754
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Solvents: Toluene
1.2 Solvents: Toluene
Referenz
- Synthesis of the stereoisomers of the sex pheromones of the southern corn rootworm, Chemical Research in Chinese Universities, 2001, 17(1), 51-55
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Solvents: Toluene
1.2 Solvents: Toluene
Referenz
- Asymmetric dihydroxylations of β-substituted N-(α,β-enoyl)bornane-10,2-sultams, Helvetica Chimica Acta, 1987, 70(7), 1666-75
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Toluene
Referenz
- Stereoselectivity and generality of the palladium-catalyzed cyclopropanation of α,β-unsaturated carboxylic acids derivatized with Oppolzer's sultam, Journal of the Chemical Society, 1994, (4), 461-70
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Raw materials
- 1-Butanone, 3-hydroxy-1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-
- (5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide
- butenoic acid
- 2-Butenoic acid,1,1'-anhydride, (2E,2'E)-
- E-Crotonoyl Chloride
- 10,10-dimethyl-3lambda6-thia-4-azatricyclo5.2.1.0,1,5decane-3,3-dione
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Preparation Products
2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Verwandte Literatur
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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